3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, along with considerations for cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolizine derivatives .
Scientific Research Applications
3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity against neoplastic cell lines.
N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Exhibits significant cell growth inhibition properties.
Uniqueness
3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-hydroxy-3-imino-5,6,7,8-tetrahydropyrrolizine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c9-7-5(8(10)13)6(12)4-2-1-3-11(4)7/h4,9,12H,1-3H2,(H2,10,13) |
InChI Key |
HCBNSWHQTIJIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=C(C(=N)N2C1)C(=O)N)O |
Origin of Product |
United States |
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